molecular formula C12H19N3O2 B1443664 (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol CAS No. 1404192-13-7

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

Cat. No. B1443664
M. Wt: 237.3 g/mol
InChI Key: FWWDYRPLICJLGT-UHFFFAOYSA-N
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Description

“(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol” is a chemical compound with the molecular formula C12H19N3O2 . It has an average mass of 237.298 Da and a mono-isotopic mass of 237.147720 Da .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .


Molecular Structure Analysis

The molecular structure of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol” consists of 12 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol” include a molecular formula of C12H19N3O2, an average mass of 237.298 Da, and a mono-isotopic mass of 237.147720 Da .

Scientific Research Applications

Synthesis and Characterization

  • Novel pyridine derivatives have been synthesized for various applications, showcasing the compound's role in creating complex structures with potential biological activity. For instance, a three-component synthesis of a novel pyridine derivative was reported, involving malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol, highlighting the compound's versatility in organic synthesis (Wu Feng, 2011).

Crystallographic Studies

  • The compound's utility in structural chemistry is evident through its involvement in the synthesis of structurally complex molecules whose configurations are determined using crystallographic methods. An example is the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, where the piperidine ring's chair conformation and the sulfur atom's tetrahedral geometry were elucidated (H. R. Girish et al., 2008).

Pharmaceutical Synthesis and Antiproliferative Activity

  • Compounds structurally related to the query molecule have been synthesized and tested for pharmaceutical applications, particularly focusing on antiproliferative properties. A series of novel diphenyl(piperidin-4-yl) methanol derivatives were synthesized and evaluated for their cell antiproliferation activity against various carcinoma cell lines, demonstrating the compound's relevance in medicinal chemistry (S. B. B. Prasad et al., 2008).

Application in Antimicrobial Research

  • Pyridine derivatives, structurally related to the compound , have been synthesized and assessed for their antimicrobial properties. The synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their subsequent condensation to prepare amide derivatives revealed variable and modest activity against investigated strains of bacteria and fungi, showing the compound's potential in developing new antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Future Directions

The future directions for research on “(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol” and related compounds could involve further exploration of their varied biological activities, including their antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties . Additionally, further studies could be conducted to fully understand their mechanism of action .

properties

IUPAC Name

[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-2-17-12-6-11(13-9-14-12)15-5-3-4-10(7-15)8-16/h6,9-10,16H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWDYRPLICJLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235248
Record name 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanol

CAS RN

1404192-13-7
Record name 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404192-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinemethanol, 1-(6-ethoxy-4-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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